molecular formula C9H20N2O3 B13617551 tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate

tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate

Cat. No.: B13617551
M. Wt: 204.27 g/mol
InChI Key: GJAHMDCXXHDWSC-ZETCQYMHSA-N
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Description

tert-ButylN-[(2S)-4-amino-2-hydroxybutyl]carbamate is a chemical compound known for its applications in various fields such as chemistry, biology, and medicine. It is a derivative of carbamic acid and is often used in synthetic organic chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-ButylN-[(2S)-4-amino-2-hydroxybutyl]carbamate can be synthesized through a palladium-catalyzed cross-coupling reaction. This involves the reaction of tert-butyl carbamate with various aryl halides in the presence of a base such as cesium carbonate (Cs₂CO₃) and a solvent like 1,4-dioxane . The reaction conditions typically require heating to facilitate the coupling process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[(2S)-4-amino-2-hydroxybutyl]carbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The reaction conditions often involve heating and controlled atmospheres to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions can yield N-Boc-protected anilines or tetrasubstituted pyrroles .

Scientific Research Applications

tert-ButylN-[(2S)-4-amino-2-hydroxybutyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate involves its ability to act as a protecting group for amines. This is achieved through the formation of stable carbamate linkages, which can be selectively cleaved under specific conditions. The molecular targets and pathways involved include interactions with enzymes and other biomolecules that facilitate the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-ButylN-[(2S)-4-amino-2-hydroxybutyl]carbamate is unique due to its specific structure, which provides enhanced stability and reactivity compared to simpler carbamate derivatives. This makes it particularly valuable in complex synthetic processes and pharmaceutical applications.

Properties

Molecular Formula

C9H20N2O3

Molecular Weight

204.27 g/mol

IUPAC Name

tert-butyl N-[(2S)-4-amino-2-hydroxybutyl]carbamate

InChI

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-6-7(12)4-5-10/h7,12H,4-6,10H2,1-3H3,(H,11,13)/t7-/m0/s1

InChI Key

GJAHMDCXXHDWSC-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CCN)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CCN)O

Origin of Product

United States

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